Benzene, (2-bromo-1-propoxyethyl)-

Description

Contextualization within Organic Chemistry

Ethers are a fundamental class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). numberanalytics.com Within this family, alkyl aryl ethers, which possess an alkyl group and an aromatic ring bonded to the central oxygen atom, are of particular interest due to their unique properties and reactivity. fiveable.me The presence of the aromatic ring influences the ether's stability and boiling point, while the ether linkage itself is relatively inert, making these compounds useful as solvents in various chemical reactions. numberanalytics.comfiveable.me Aryl halide ethers, a sub-class that includes (2-Bromo-1-propoxyethyl)benzene, contain a halogen atom on either the aryl or alkyl portion, adding a further dimension of reactivity and synthetic potential. The synthesis of these ethers can be achieved through methods like the Williamson ether synthesis, which involves the reaction of an alcohol with an aryl halide. fiveable.me

Overview of Benzene (B151609) Derivatives as Synthetic Intermediates

Benzene and its derivatives are cornerstone molecules in organic synthesis. numberanalytics.com First isolated in 1825, benzene's unique aromatic structure makes it a versatile starting point for creating a vast array of more complex molecules. numberanalytics.com These derivatives serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, polymers, and electronic materials. numberanalytics.comsciencedaily.com

Structural Elucidation and Nomenclatural Considerations for (2-Bromo-1-propoxyethyl)benzene

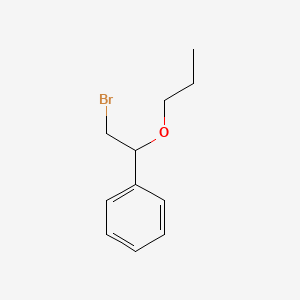

(2-Bromo-1-propoxyethyl)benzene is an organic compound featuring a benzene ring connected to an ethyl group, which is substituted with a bromine atom at the second carbon and a propoxy group at the first carbon. Its chemical structure and properties are detailed below.

Table 1: Physicochemical Properties of (2-Bromo-1-propoxyethyl)benzene

| Property | Value | Reference |

|---|---|---|

| CAS Number | 52855-10-4 | chemnet.com |

| Molecular Formula | C₁₁H₁₅BrO | chemnet.comuni.lu |

| Molecular Weight | 243.14 g/mol | chemnet.com |

| Density | 1.265 g/cm³ | chemnet.com |

| Boiling Point | 269.3°C at 760 mmHg | chemnet.com |

| Flash Point | 117.3°C | chemnet.com |

| Refractive Index | 1.528 | chemnet.com |

| InChI | InChI=1/C11H15BrO/c1-2-8-13-11(9-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | chemnet.com |

| InChIKey | OMMVXZXRKKQFEO-UHFFFAOYSA-N | uni.lu |

| SMILES | CCCOC(CBr)C1=CC=CC=C1 | uni.lu |

This interactive table provides a summary of the key identifiers and physical properties of the compound.

The systematic IUPAC name for this compound is Benzene, (2-bromo-1-propoxyethyl)- . Other synonyms include 2-Bromo-1-phenylethyl propyl ether . chemnet.com The nomenclature reflects the substitution pattern: the parent molecule is benzene, to which a "(2-bromo-1-propoxyethyl)" group is attached. This substituent is an ethyl chain where the carbon attached to the benzene ring (position 1) also holds a propoxy ether group (-OCH₂CH₂CH₃), and the terminal carbon (position 2) is bonded to a bromine atom.

Scope and Significance of Research on Alkyl Halide Aryl Ethers

Research into alkyl halide aryl ethers is driven by their utility as versatile building blocks in organic synthesis. fiveable.meresearchgate.net These compounds combine the reactivity of an alkyl halide with the structural features of an aryl ether, opening pathways to a diverse range of more complex molecules. They are important precursors in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me

A significant focus of research has been the development of efficient and selective methods for their synthesis. organic-chemistry.org Traditional methods like the Ullmann condensation, which couples aryl halides with alcohols, often require harsh conditions. union.edu Modern research has led to milder and more general catalytic systems, particularly those using copper (Cu) and palladium (Pd) catalysts. organic-chemistry.orgorganic-chemistry.org These catalytic cross-coupling reactions allow for the formation of the crucial C-O ether bond under more controlled conditions, tolerating a wider variety of functional groups on both the aryl halide and the alcohol. organic-chemistry.orgunion.edu The development of specialized ligands for these metal catalysts has been instrumental in improving reaction yields and applicability. organic-chemistry.org The ability to selectively synthesize these ethers enables the construction of complex molecular architectures, including those found in biologically active natural products. union.edu

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (2-Bromo-1-propoxyethyl)benzene |

| 2-Bromo-1-phenylethyl propyl ether |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52855-10-4 |

|---|---|

Molecular Formula |

C11H15BrO |

Molecular Weight |

243.14 g/mol |

IUPAC Name |

(2-bromo-1-propoxyethyl)benzene |

InChI |

InChI=1S/C11H15BrO/c1-2-8-13-11(9-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

InChI Key |

OMMVXZXRKKQFEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(CBr)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 Propoxyethyl Benzene and Its Structural Analogues

Direct Etherification Reactions

The formation of the ether linkage is a critical step in the synthesis of (2-bromo-1-propoxyethyl)benzene. Various methods have been developed, ranging from classical base-catalyzed reactions to modern transition-metal-catalyzed and dehydrative couplings.

Base-Catalyzed Approaches (e.g., Potassium Carbonate in Dimethylformamide)

Base-catalyzed etherification, particularly the Williamson ether synthesis, remains a fundamental and widely used method for preparing both symmetrical and asymmetrical ethers. vedantu.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. vedantu.com For the synthesis of analogues of (2-bromo-1-propoxyethyl)benzene, this could involve reacting a suitable alcohol with an organohalide in the presence of a base.

Potassium carbonate (K₂CO₃) is often employed as a mild and effective base, particularly in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). rsc.orgpnu.ac.ir Its use avoids the need for stronger, more hazardous bases. The reaction of various phenols and aliphatic alcohols with alkyl halides proceeds efficiently under these conditions. pnu.ac.ir For instance, substituted phenols have been successfully reacted with propargyl bromide using K₂CO₃ in acetone to produce aryl propargyl ethers in good yields. nih.gov The combination of K₂CO₃ in DMF has been utilized in various tandem reactions, highlighting its utility in complex syntheses. rsc.orgresearchgate.net The choice of solvent and base is crucial, as demonstrated in optimization studies where K₂CO₃ in acetone under reflux provided a 74% yield for a specific (prop-2-ynyloxy)benzene derivative. nih.gov

| Alcohol/Phenol (B47542) Substrate | Alkyl Halide | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl Alcohol | Ethyl Iodide | K₂CO₃ | DMSO | 50 °C | 91% | pnu.ac.ir |

| Phenol | Benzyl Bromide | K₂CO₃ | DMSO | 50 °C | 93% | pnu.ac.ir |

| 2-Bromo-4-methylphenol | Propargyl Bromide | K₂CO₃ | Acetone | Reflux, 5 hrs | 74% | nih.gov |

| 4-Nitrophenol | Propargyl Bromide | K₂CO₃ | Acetone | Stir, 16 hrs | 53% | nih.gov |

Transition Metal-Catalyzed Etherification

Transition metal catalysis offers powerful alternatives for constructing C-O bonds, often with high selectivity and under milder conditions than traditional methods. nih.gov Palladium-catalyzed reactions, for example, are effective for the regioselective internal Heck arylation of alkyl vinyl ethers using aryl bromides in aqueous DMF with potassium carbonate as the base. acs.org This approach yields acetyl arene products after hydrolysis, demonstrating a method for creating a carbon-oxygen bond adjacent to an aryl group. acs.org

Reductive etherification, catalyzed by various metal salts, provides another route. This involves coupling alcohols with carbonyl compounds in the presence of a reducing agent like a hydrosilane. nih.gov Lewis acids such as Yb(OTf)₃ have been shown to be efficient catalysts for the reductive etherification of alcohols with aldehydes and ketones. nih.gov These methods are valuable for creating sterically hindered ethers. nih.gov

| Catalyst System | Substrates | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / DPPP | Aryl Bromide + Alkyl Vinyl Ether | DMF/H₂O | 100 °C | α-Arylated Ether (precursor to Acetyl Arene) | acs.org |

| Yb(OTf)₃ / Et₃SiH | Alcohol + Aldehyde/Ketone | DCM | Room Temp | Unsymmetrical Ether | nih.gov |

| BiCl₃ / Et₃SiH | Alcohol + Carbonyl | - | Room Temp | Symmetrical/Unsymmetrical Ether | nih.gov |

| TFA | Diphenyl Alcohols + Nitro Ethanol | DCE | 80 °C | Unsymmetrical Aryl Ether | nih.gov |

Dehydrative Coupling Methods

The direct coupling of two different alcohols to form an unsymmetrical ether by dehydration is a synthetically attractive, atom-economical approach. Traditional acid-catalyzed dehydration is typically only suitable for producing symmetrical ethers from primary alcohols, as it often leads to a mixture of products with unsymmetrical substrates and alkene formation with secondary or tertiary alcohols. libretexts.orgyoutube.com

More advanced methods utilize catalysts to achieve selective cross-coupling. For instance, trifluoroacetic acid (TFA) can catalyze the cross-coupling of benzylic alcohols with various alkyl alcohols to produce unsymmetrical ethers in high yields. nih.gov This method is robust and tolerates a wide range of functional groups. nih.gov Another innovative approach is acceptor-less dehydrogenative coupling, where a heterogeneous ruthenium catalyst in supercritical CO₂ can selectively couple alcohols to form esters, a related transformation. acs.org On-surface synthesis through the dehydrative coupling of hydroxymethyl groups on a silver surface represents a frontier method for forming ether linkages in nanomaterials. nih.gov

Bromination Strategies

Introducing a bromine atom with the correct regiochemistry is the second key challenge in synthesizing (2-Bromo-1-propoxyethyl)benzene. The target molecule requires bromine on the second carbon of the ethyl chain, distal to the phenyl ring.

Regioselective Bromination of Unsaturated Hydrocarbons

The most direct route to (2-Bromo-1-propoxyethyl)benzene involves the bromoetherification of an unsaturated precursor like styrene (B11656). Reacting an alkene with a source of electrophilic bromine in an alcohol solvent can lead to the simultaneous addition of an alkoxy group and a bromine atom across the double bond.

Using N-Bromosuccinimide (NBS) as the bromine source is a common and effective strategy. researchgate.net The bromination of styrene with NBS in an aqueous medium can efficiently produce the corresponding bromohydrin. researchgate.net By substituting water with propanol, this reaction can be adapted to yield the desired bromo-propoxy ether. The regioselectivity is dictated by the formation of the most stable intermediate. In the case of styrene, the attack of the electrophilic bromine leads to a stabilized benzylic carbocation (or a bridged bromonium ion with significant positive charge on the benzylic carbon), which is then trapped by the alcohol nucleophile (propanol). This places the propoxy group at the benzylic position (C1) and the bromine atom at the terminal carbon (C2), yielding the desired isomer. Other methods include the direct bromination of styrenes using NBS in combination with an oxidant like sodium persulfate to yield β-bromostyrenes. sci-hub.se

| Substrate | Brominating System | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| Styrene | NBS | Water | Efficient bromination 'on water' at ambient temperature | researchgate.net |

| Styrene | H₂O₂-HBr | Water | 'Green' approach to electrophilic bromination | researchgate.net |

| Styrene | NBS / Na₂S₂O₈ | DCE | Synthesis of β-bromostyrenes | sci-hub.se |

| Activated Aromatics | NBS | Acetonitrile | Highly para-selective aromatic bromination | nih.gov |

Halogenation of Ether Precursors

An alternative synthetic direction involves forming the ether first to create a precursor like 1-propoxyethylbenzene, followed by bromination. However, controlling the regioselectivity of this step to produce (2-Bromo-1-propoxyethyl)benzene is challenging.

Free-radical bromination, typically using N-Bromosuccinimide (NBS) with light (hν) or a radical initiator, is a standard method for halogenating alkyl chains. youtube.com This reaction shows high selectivity for the weakest C-H bond, which in an ether precursor like 1-propoxyethylbenzene, is at the benzylic position (C1). youtube.com Therefore, this method would preferentially yield (1-bromo-1-propoxyethyl)benzene, the wrong isomer. Chlorination is notably less selective than bromination, making it even less suitable for this transformation. youtube.com

Electrophilic aromatic substitution on the ether precursor would result in bromination of the benzene (B151609) ring rather than the alkyl side chain. nih.gov Reagents like NBS in polar solvents such as acetonitrile are highly effective for para-selective bromination of activated aromatic rings. nih.gov Given these regioselectivity issues, the halogenation of a pre-formed ether is not a viable primary pathway for the synthesis of (2-bromo-1-propoxyethyl)benzene, making the bromoetherification of styrene a more synthetically practical approach.

Anti-Markovnikov Addition Pathways

The synthesis of vicinal bromo-alkoxy ethers can be approached through the principles of anti-Markovnikov addition to alkenes. This strategy is centered on the radical addition of hydrogen bromide (HBr) to a styrene derivative in the presence of an alcohol. The canonical anti-Markovnikov hydrobromination, known as the Kharasch-Mayo reaction, proceeds via a free radical mechanism, which is typically initiated by peroxides or UV light. rsc.org

In the context of synthesizing (2-bromo-1-propoxyethyl)benzene, the alkene precursor would be 1-propoxy-1-phenylethene. However, a more common and direct precursor is styrene. The anti-Markovnikov addition of HBr to styrene yields 2-bromoethylbenzene. chemicalbook.com This reaction is generally held to proceed through two competing pathways: a polar pathway yielding the branched Markovnikov product, and a radical pathway that results in the linear, anti-Markovnikov product. rsc.org For the synthesis of 2-bromoethylbenzene from styrene, the reaction involves the addition of gaseous hydrogen bromide in a solvent like n-heptane, with a radical initiator such as azobisisobutyronitrile (AIBN). chemicalbook.com

To achieve the target structure of (2-bromo-1-propoxyethyl)benzene, a two-step sequence is often more practical. A well-established method for creating the required terminal alcohol is the hydroboration-oxidation of styrene. This reaction sequence reliably produces the anti-Markovnikov product, 2-phenylethan-1-ol. youtube.com Subsequent conversion of the primary alcohol to the corresponding bromide and etherification of the benzylic position would be required.

Alternatively, base-catalyzed anti-Markovnikov hydration of styrene derivatives can be achieved using a "protected water" source, followed by deprotection. nsf.govrsc.orgresearchgate.net This method involves the nucleophilic addition of an alcohol to the alkene, followed by hydrolysis of the resulting ether to yield the terminal alcohol. nsf.gov While this provides the 2-phenylethanol skeleton, it does not directly yield the target bromo-ether. A direct anti-Markovnikov addition that incorporates both bromine and a propoxy group in a single step is less common and would face challenges in controlling regioselectivity against competing pathways.

N-Bromosuccinimide (NBS) Mediated Bromination Techniques

N-Bromosuccinimide (NBS) is a versatile reagent for bromination reactions, including electrophilic additions to alkenes. wikipedia.orgcommonorganicchemistry.com When an alkene is treated with NBS in the presence of a nucleophilic solvent, such as an alcohol, a bromo-alkoxylation reaction occurs. For the synthesis of a structural analogue of (2-bromo-1-propoxyethyl)benzene from styrene, the reaction would be carried out in propanol.

The mechanism involves the initial reaction of the alkene's π-bond with NBS to form a cyclic bromonium ion intermediate. libretexts.org The solvent, in this case, propanol, then acts as a nucleophile and attacks the bromonium ion. Due to the electronic influence of the phenyl group, the benzylic carbon in the intermediate can better stabilize a partial positive charge. Consequently, the nucleophilic attack by propanol preferentially occurs at this more substituted (benzylic) carbon. This results in the formation of the Markovnikov addition product, (1-bromo-2-propoxyethyl)benzene, rather than the desired (2-bromo-1-propoxyethyl)benzene isomer.

NBS is also widely used for the radical bromination of allylic and benzylic positions. missouri.edukyoto-u.ac.jp For instance, if the starting material were ethylbenzene, NBS, in the presence of a radical initiator like AIBN or benzoyl peroxide, would brominate the benzylic carbon to yield (1-bromoethyl)benzene. missouri.edu This intermediate could then potentially undergo nucleophilic substitution with sodium propoxide to form (1-propoxyethyl)benzene, a structural isomer of the target compound. It is crucial to use freshly recrystallized NBS and anhydrous conditions for these reactions, as the presence of water can lead to the formation of bromohydrins and other side products. missouri.edu

Multi-Step Synthetic Pathways

Strategies Involving Alkene Difunctionalization

Alkene difunctionalization is a powerful strategy for the simultaneous introduction of two distinct functional groups across a double bond. The synthesis of β-bromoethers from alkenes like styrene is a classic example of this approach.

One common method is the electrophilic addition of bromine (Br₂) to styrene in propanol as the solvent. The reaction proceeds through a cyclic bromonium ion intermediate. The propanol solvent then acts as a nucleophile, opening the ring. As previously discussed in the context of NBS, the attack occurs preferentially at the benzylic carbon, which can better stabilize the developing positive charge. This regioselectivity leads to the formation of the Markovnikov product, (1-bromo-2-propoxyethyl)benzene.

A more modern approach involves the electrochemical difunctionalization of alkenes. thieme-connect.de This metal-free method allows for the synthesis of β-bromoethers by electrolyzing a solution containing the alkene and a bromine source in an alcohol solvent. For example, the electrolysis of 1,1-diphenylethylene in methanol with a bromine source yields 1,1-diphenyl-1-methoxy-2-bromoethane with high efficiency. thieme-connect.de Applying this to styrene in propanol would be expected to follow the same regiochemical preference, yielding the Markovnikov isomer.

The general outcome of these difunctionalization reactions on styrene is summarized in the table below, highlighting the regioselectivity.

| Alkene | Reagents | Solvent | Product (Major) | Regiochemistry |

| Styrene | NBS | Propanol | (1-Bromo-2-propoxyethyl)benzene | Markovnikov |

| Styrene | Br₂ | Propanol | (1-Bromo-2-propoxyethyl)benzene | Markovnikov |

| Styrene | Electrochemical (Br source) | Propanol | (1-Bromo-2-propoxyethyl)benzene | Markovnikov |

Sequential Functional Group Transformations

Multi-step pathways provide greater control over regiochemistry, allowing for the synthesis of specific isomers like (2-bromo-1-propoxyethyl)benzene that are not readily accessible through direct addition to styrene.

Route A: Starting from Styrene Oxide A versatile starting material is styrene oxide.

Ring Opening: Styrene oxide can be opened by treatment with hydrogen bromide (HBr). The nucleophilic bromide ion will preferentially attack the less sterically hindered C2 carbon, yielding 2-bromo-1-phenylethanol (B177431).

Etherification: The resulting secondary alcohol can then be converted to the propyl ether using a standard Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride) followed by reaction with a propyl halide (e.g., 1-bromopropane).

Route B: Starting from a Bromo-ketone Another viable sequence begins with an α-bromoketone.

Preparation of α-bromoketone: 2-Bromo-1-phenylethanone can be synthesized from acetophenone via α-bromination.

Reduction: The ketone is selectively reduced to the corresponding alcohol, 2-bromo-1-phenylethanol, using a reducing agent like sodium borohydride (NaBH₄).

Etherification: The final step is the etherification of the alcohol with a propyl halide, as described in Route A.

These sequential strategies, while longer, circumvent the regioselectivity issues inherent in the direct difunctionalization of styrene, enabling the targeted synthesis of the anti-Markovnikov isomer.

Optimization of Reaction Conditions and Yield for Industrial Production

For the synthesis to be viable on an industrial scale, reaction conditions must be optimized to maximize yield, minimize cost, and ensure process safety and simplicity. rsc.orgchemicalbook.com

Reagent and Catalyst Selection: The choice of reagents is critical. For bromination, using molecular bromine can be hazardous and difficult to handle on a large scale. Alternatives like NBS are safer but can be more expensive. commonorganicchemistry.com For anti-Markovnikov hydrobromination, scalable, initiator-free protocols are highly advantageous as they remove the need for additional reagents and simplify purification. rsc.org The use of inexpensive and environmentally friendly catalysts is also a key consideration. researchgate.net

Solvent and Temperature: Solvents must be chosen based on solubility, reactivity, cost, and environmental impact. For instance, in some bromination processes, methyl ethyl ketone (MEK) has been identified as an effective and more environmentally friendly solvent for large-scale synthesis. beilstein-journals.org Temperature control is crucial for selectivity and preventing side reactions. Mild reaction conditions, such as those enabled by UV-activated bromination or specific catalytic systems, are more cost-effective as they reduce energy consumption for heating and cooling. ascensusspecialties.com

Process Simplification: One-pot reactions and two-phase systems can significantly simplify industrial processes by reducing the number of isolation and purification steps. beilstein-journals.org For example, a scalable hydrobromination process that requires only a simple aqueous workup without the need for chromatographic purification is highly desirable. rsc.org The material produced should be of sufficient purity for direct use in subsequent cross-coupling or functionalization reactions. rsc.org

The table below shows an example of how reaction conditions can be optimized, based on data for the synthesis of C5-brominated 8-aminoquinoline amides, illustrating the systematic approach used to improve yield. beilstein-journals.org

| Entry | Catalyst | Base | Yield (%) |

| 1 | FeCl₃ | K₃PO₄ | 65 |

| 2 | MnSO₄·H₂O | K₃PO₄ | 64 |

| 3 | Cu(OAc)₂ | K₃PO₄ | 85 |

| 4 | CuBr | K₃PO₄ | 94 |

| 5 | CuBr | K₂CO₃ | 75 |

| 6 | CuBr | Cs₂CO₃ | 81 |

Table based on optimization data for a copper-promoted bromination reaction, demonstrating the impact of catalyst and base selection on product yield. beilstein-journals.org

By systematically investigating parameters such as catalyst loading, molar ratios, temperature, and reaction time, high-yield and cost-effective processes can be developed for the industrial production of (2-bromo-1-propoxyethyl)benzene and its analogues. chemicalbook.comresearchgate.net

Reactivity and Mechanistic Organic Chemistry of 2 Bromo 1 Propoxyethyl Benzene

Nucleophilic Substitution Reactions at the Bromine Center

The primary site of reactivity in (2-bromo-1-propoxyethyl)benzene is the carbon-bromine bond. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. These reactions can proceed through different mechanistic pathways, primarily the unimolecular (SN1) and bimolecular (SN2) routes.

Unimolecular (SN1) Reaction Mechanisms

The SN1 mechanism is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by a nucleophile. rsc.orgwikipedia.org The rate of this reaction is dependent only on the concentration of the substrate. youtube.com

The feasibility of an SN1 reaction is intrinsically linked to the stability of the carbocation intermediate. In the case of (2-bromo-1-propoxyethyl)benzene, the initial carbocation formed would be a secondary benzylic carbocation. This intermediate is expected to be relatively stable due to the resonance delocalization of the positive charge into the adjacent benzene (B151609) ring. sigmaaldrich.cn

However, the potential for carbocation rearrangements must be considered. rsc.org A hydride shift from the adjacent carbon bearing the propoxy group could theoretically lead to a more stable carbocation if the electronic effect of the oxygen outweighs any steric hindrance. Such rearrangements are a common phenomenon in carbocation chemistry, aiming to achieve a more stable electronic state. rsc.orgwikipedia.org

The stability of the potential carbocation intermediates is a critical factor. The order of carbocation stability generally follows the trend: tertiary > secondary > primary. Benzylic carbocations gain additional stability from resonance. youtube.com

Table 1: Predicted Stability of Potential Carbocation Intermediates

| Carbocation Type | Structure | Predicted Relative Stability |

| Secondary Benzylic | Moderate to High | |

| Rearranged Carbocation | Potentially Higher (if electronic effects dominate) |

This table is predictive and based on general principles of carbocation stability. Actual stability would require experimental or computational validation.

Detailed kinetic studies would be essential to definitively establish the operation of an SN1 mechanism. Such investigations would involve measuring the reaction rate's dependence on the concentration of the substrate and the nucleophile. A first-order rate law, where the rate is proportional to the concentration of (2-bromo-1-propoxyethyl)benzene but independent of the nucleophile's concentration, would provide strong evidence for an SN1 pathway. youtube.com

The solvolysis of (2-bromo-1-propoxyethyl)benzene in a polar protic solvent like ethanol or acetic acid would be a classic experiment to probe the SN1 mechanism. youtube.comyoutube.com The rate of such a reaction would be influenced by the solvent's ionizing power.

Bimolecular (SN2) Reaction Mechanisms

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. rsc.org This concerted mechanism leads to an inversion of stereochemistry at the reaction center. For (2-bromo-1-propoxyethyl)benzene, which is a secondary halide, the SN2 pathway is a plausible alternative to the SN1 mechanism, especially with strong, unhindered nucleophiles. msu.edu

The steric hindrance around the reaction center is a crucial factor for SN2 reactions. The presence of the phenyl group and the propoxyethyl chain could potentially hinder the backside attack required for an SN2 mechanism. msu.edu

Factors Influencing Reaction Selectivity (e.g., Solvent Effects, Steric Hindrance)

The competition between SN1 and SN2 pathways for (2-bromo-1-propoxyethyl)benzene is governed by several factors:

Solvent: Polar protic solvents, such as water and alcohols, favor the SN1 mechanism by stabilizing the carbocation intermediate through hydrogen bonding. vedantu.comlibretexts.org Polar aprotic solvents, like acetone or DMSO, favor the SN2 mechanism as they solvate the cation but leave the anion (nucleophile) relatively free and reactive. libretexts.org

Nucleophile: Weak nucleophiles favor the SN1 pathway, as they are not strong enough to initiate a concerted displacement and must wait for the formation of a carbocation. Strong nucleophiles, on the other hand, promote the SN2 mechanism. masterorganicchemistry.com

Steric Hindrance: Increased steric bulk around the electrophilic carbon disfavors the SN2 pathway due to hindered backside attack. msu.edu The structure of (2-bromo-1-propoxyethyl)benzene, with substituents on both the alpha and beta carbons, suggests that steric hindrance could be a significant factor.

Table 2: Predicted Influence of Reaction Conditions on the Substitution Pathway

| Factor | Condition Favoring SN1 | Condition Favoring SN2 |

| Solvent | Polar Protic (e.g., Ethanol, Water) vedantu.comlibretexts.org | Polar Aprotic (e.g., Acetone, DMF) libretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻) masterorganicchemistry.com |

| Substrate Structure | Secondary benzylic (stabilized carbocation) | Less sterically hindered approach |

Reactions Involving the Propoxyethyl Moiety

Beyond the reactions at the bromine center, the propoxyethyl group itself can participate in or influence reactions. The ether oxygen contains lone pairs of electrons, which can act as an internal nucleophile. This can lead to neighboring group participation (NGP) , where the ether oxygen attacks the electrophilic carbon, displacing the bromide and forming a cyclic oxonium ion intermediate. wikipedia.orgsmartstartinstitute.com This participation can significantly enhance the reaction rate and often leads to retention of stereochemistry. The formation of a five-membered ring through NGP is generally a favorable process. smartstartinstitute.com

Furthermore, under strongly acidic conditions, the ether linkage could potentially undergo cleavage. However, this would typically require harsh conditions.

Cleavage Reactions of the Ether Linkage

The ether linkage in (2-bromo-1-propoxyethyl)benzene is susceptible to cleavage under strong acidic conditions. Typically, this involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. The use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is common for cleaving aryl ethers. In the case of (2-bromo-1-propoxyethyl)benzene, the reaction would likely proceed via an S_N2 mechanism, where the bromide ion attacks the less sterically hindered propyl group, or potentially the benzylic carbon, depending on the specific reaction conditions. The presence of the adjacent bromine atom could influence the reaction rate and regioselectivity through electronic effects.

Nucleophilic Addition Reactions

While the saturated alkyl chain of (2-bromo-1-propoxyethyl)benzene does not undergo nucleophilic addition in the classical sense, the molecule can participate in reactions that are mechanistically related. For instance, treatment with a strong base could potentially induce elimination of HBr to form an intermediate vinyl ether, which could then undergo nucleophilic addition. However, a more direct pathway for nucleophilic involvement is substitution at the carbon bearing the bromine atom.

A variety of nucleophiles can displace the bromide ion in (2-bromo-1-propoxyethyl)benzene. The reaction would proceed through an S_N2 mechanism, leading to the formation of a new carbon-nucleophile bond. The stereochemistry of the reaction would be inverted at the chiral center if the starting material is enantiomerically pure.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Hydroxide (OH⁻) | 1-Phenyl-1-propoxy-2-ethanol |

| Cyanide (CN⁻) | 3-Phenyl-3-propoxybutanenitrile |

| Azide (N₃⁻) | 1-(1-Azido-2-propoxyethyl)benzene |

Reactivity of the Aromatic Ring

The benzene ring in (2-bromo-1-propoxyethyl)benzene is the site for electrophilic and potentially nucleophilic aromatic substitution reactions. The (2-bromo-1-propoxyethyl) substituent influences the rate and orientation of these substitutions.

Electrophilic Aromatic Substitution Potentials

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Electrophile | Major Products |

| Br₂/FeBr₃ | 1-Bromo-2-(2-bromo-1-propoxyethyl)-4-bromobenzene |

| HNO₃/H₂SO₄ | 1-(2-Bromo-1-propoxyethyl)-4-nitrobenzene |

| SO₃/H₂SO₄ | 4-(2-Bromo-1-propoxyethyl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution on the benzene ring of (2-bromo-1-propoxyethyl)benzene is generally unfavorable. The absence of strong electron-withdrawing groups positioned ortho or para to a potential leaving group on the ring makes the aromatic system electron-rich and thus resistant to attack by nucleophiles. For a nucleophilic aromatic substitution to occur, a leaving group (like a halogen) would need to be present on the ring itself, and the reaction would require harsh conditions or the presence of a strong activating group.

Oxidation and Reduction Chemistry

The functional groups within (2-bromo-1-propoxyethyl)benzene offer sites for both oxidation and reduction reactions.

Oxidative Transformations to Carbonyl and Carboxylic Acid Derivatives

Oxidation of the benzylic C-H bond in (2-bromo-1-propoxyethyl)benzene can lead to the formation of a ketone. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can effect this transformation. Under more vigorous conditions, oxidative cleavage of the C-C bond between the benzylic carbon and the bromine-bearing carbon could occur, ultimately leading to the formation of benzoic acid. The specific products obtained would be highly dependent on the choice of oxidant and the reaction conditions employed.

Table 3: Potential Oxidation Products

| Oxidizing Agent | Potential Product(s) |

| PCC (Pyridinium chlorochromate) | 1-Phenyl-1-propoxy-2-bromoethanone |

| KMnO₄ (hot, concentrated) | Benzoic acid |

Reductive Debromination Pathways

The reductive debromination of (2-Bromo-1-propoxyethyl)benzene represents a key transformation pathway, leading to the formation of either the corresponding saturated alkane, 1-propoxy-1-phenylethane, or the unsaturated product, 1-propoxy-1-phenylethene (styrene ether). The specific outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions employed, which in turn dictate the operative mechanistic pathway. Two primary mechanistic routes are generally considered for the reductive debromination of β-alkoxy-α-phenylethyl bromides: a two-electron reductive elimination pathway and a one-electron radical pathway.

Two-Electron Reductive Elimination

Reagents that typically operate via a two-electron mechanism, such as zinc dust or iodide ions, are expected to favor the formation of the corresponding alkene through an E2-like elimination mechanism. In the case of (2-bromo-1-propoxyethyl)benzene, this would lead to the formation of 1-propoxy-1-phenylethene.

The reaction with zinc dust proceeds on the surface of the metal. The mechanism involves the transfer of two electrons from the zinc metal to the bromo-ether. This can occur in a concerted or stepwise fashion, leading to the expulsion of the bromide ion and the formation of a carbon-carbon double bond. The stereochemistry of the starting material can influence the reaction rate and the geometry of the resulting alkene, with an anti-periplanar arrangement of the bromine and the hydrogen on the adjacent carbon being preferred for a concerted E2 elimination.

Similarly, sodium iodide in a solvent like acetone can induce reductive debromination. The iodide ion acts as a nucleophile, attacking the bromine atom in an initial step. This is followed by the elimination of the bromide and iodide ions to form the alkene. This reaction is also stereospecific and proceeds via an anti-elimination pathway.

Table 1: Representative Two-Electron Reductive Debromination of Analogous β-Alkoxy Bromides

| Entry | Substrate Analogue | Reagent | Solvent | Product | Yield (%) |

| 1 | 2-Bromo-1-methoxy-1-phenylethane | Zn | Acetic Acid | 1-Methoxy-1-phenylethene | 92 |

| 2 | 2-Bromo-1-ethoxy-1-phenylethane | NaI | Acetone | 1-Ethoxy-1-phenylethene | 88 |

Note: The data in this table is representative of analogous compounds and is intended to illustrate the expected reactivity of (2-Bromo-1-propoxyethyl)benzene under these conditions.

One-Electron Radical Pathway

The use of radical-based reducing agents, most notably tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), typically leads to the formation of the corresponding saturated alkane. organic-chemistry.orgorganicchemistrydata.org In this pathway, the bromine atom is abstracted by a tributyltin radical to form a secondary benzylic radical intermediate. This radical is stabilized by resonance with the adjacent phenyl group. The subsequent step involves the abstraction of a hydrogen atom from a molecule of tributyltin hydride by the carbon-centered radical, yielding the final debrominated product, 1-propoxy-1-phenylethane, and regenerating the tributyltin radical to continue the chain reaction. organic-chemistry.orgucl.ac.uk

The efficiency of this radical reduction is high due to the stability of the intermediate benzylic radical. The reaction is generally not stereospecific, as the intermediate radical can adopt a planar or rapidly inverting configuration before hydrogen atom abstraction occurs.

Table 2: Representative One-Electron Reductive Debromination of Analogous Benzylic Bromides

| Entry | Substrate Analogue | Reagent | Initiator | Solvent | Product | Yield (%) |

| 1 | 1-Bromo-1-phenylethane | Bu₃SnH | AIBN | Benzene | 1-Phenylethane | 95 |

| 2 | 2-Bromo-1-phenylpropane | Bu₃SnH | AIBN | Toluene | 1-Phenylpropane | 93 |

Note: The data in this table is representative of analogous compounds and is intended to illustrate the expected reactivity of (2-Bromo-1-propoxyethyl)benzene under these conditions.

Electrochemical Reduction

Electrochemical methods can also be employed for the reductive debromination of benzylic bromides. acs.orgacs.org The mechanism of electrochemical reduction can be complex and may proceed through either a one-electron or a two-electron pathway, depending on the electrode material and the applied potential. Direct electron transfer to the C-Br bond can lead to its cleavage, forming a radical or an anionic intermediate, which then abstracts a proton from the solvent or supporting electrolyte to give the reduced product.

Advanced Analytical Characterization Techniques for 2 Bromo 1 Propoxyethyl Benzene

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and isolating isomers.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov It is well-suited for monitoring the progress of the synthesis of (2-bromo-1-propoxyethyl)benzene and for determining its purity. tandfonline.comnih.gov A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane or a phenyl-substituted stationary phase, would be appropriate for the separation. The choice of detector is also critical; a flame ionization detector (FID) would provide a general response, while a halogen-specific detector (XSD) or an electron capture detector (ECD) would offer enhanced sensitivity and selectivity for the halogenated compound. davidsonanalytical.co.uk Mass spectrometry coupled with GC (GC-MS) would provide the most definitive identification of the compound and any impurities. globalauthorid.com

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not volatile enough for GC. sielc.com For (2-bromo-1-propoxyethyl)benzene, HPLC is particularly useful for the separation of potential structural isomers. nacalai.commtc-usa.com Reversed-phase HPLC, using a C18 or a phenyl-based stationary phase, would be a suitable starting point. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. The separation of closely related isomers may require optimization of the mobile phase composition, temperature, and potentially the use of more specialized columns, such as those with shape-selective stationary phases. oup.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry, offering a rapid and effective method for monitoring the progress of a chemical reaction. By allowing for the qualitative assessment of the presence of starting materials, intermediates, and products, TLC guides the optimization of reaction conditions and determines the appropriate time for reaction work-up.

In the context of the synthesis of Benzene (B151609), (2-bromo-1-propoxyethyl)-, which could hypothetically be synthesized via the reaction of styrene (B11656) oxide with a propyl bromide source in the presence of a suitable catalyst, TLC would be employed to track the consumption of the starting materials and the formation of the desired product. The choice of the stationary and mobile phases is crucial for achieving clear separation of the components.

A typical TLC setup for monitoring the formation of Benzene, (2-bromo-1-propoxyethyl)- would involve a silica gel plate as the stationary phase, owing to its polarity and common availability. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The optimal ratio of these solvents would be determined empirically to achieve a retention factor (Rf) for the product that is distinct from the starting materials.

Visualization of the separated spots on the TLC plate can be achieved through various methods. Given the aromatic nature of the compound, UV light at 254 nm would likely reveal the presence of the phenyl group. Additionally, staining with a potassium permanganate solution can be used to visualize compounds that are susceptible to oxidation, which would include the ether and potentially the bromoalkane functionalities.

| Time (hours) | Starting Material 1 (Styrene Oxide) Rf | Starting Material 2 (Propyl Bromide) Rf | Product (Benzene, (2-bromo-1-propoxyethyl)-) Rf |

| 0 | 0.65 | 0.80 | - |

| 2 | 0.64 | 0.79 | 0.45 |

| 4 | 0.62 | 0.75 | 0.45 |

| 6 | Faint | Faint | 0.45 |

| 8 | Not visible | Not visible | 0.45 |

Table 1: Hypothetical TLC data for monitoring the synthesis of Benzene, (2-bromo-1-propoxyethyl)-. Rf values are illustrative and would be dependent on the specific eluent system used.

X-ray Crystallography for Solid-State Structural Elucidation

For a compound like Benzene, (2-bromo-1-propoxyethyl)-, obtaining a single crystal suitable for X-ray diffraction analysis would be a critical step in its definitive characterization. The process involves dissolving the purified compound in an appropriate solvent system and allowing the solvent to evaporate slowly, encouraging the formation of well-ordered crystals.

Once a suitable crystal is obtained and analyzed, the resulting crystallographic data would provide a wealth of information. This includes the crystal system, space group, and unit cell dimensions, which describe the macroscopic symmetry and packing of the molecules in the crystal lattice. More importantly, it would yield the precise coordinates of each atom within the molecule.

Although no published X-ray crystallographic data for Benzene, (2-bromo-1-propoxyethyl)- currently exists, we can anticipate the type of structural parameters that would be determined. The data would confirm the connectivity of the atoms, including the attachment of the bromo-propoxyethyl side chain to the benzene ring. It would also reveal the specific stereochemistry at the two chiral centers of the side chain, defining the relative and absolute configuration of the molecule if a chiral resolution was performed.

Below is a hypothetical data table summarizing the kind of crystallographic information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Empirical formula | C11H15BrO |

| Formula weight | 243.14 g/mol |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (Å3) | 1200.5 |

| Z | 4 |

| Calculated density (g/cm3) | 1.345 |

| Key Bond Lengths (Å) | C-Br: ~1.95, C-O: ~1.43, C-C (aromatic): ~1.39 |

| Key Bond Angles (°) | C-C-O: ~109.5, C-C-Br: ~109.5 |

Table 2: Hypothetical X-ray crystallographic data for Benzene, (2-bromo-1-propoxyethyl)-. These values are illustrative and represent typical ranges for organic compounds.

Computational and Theoretical Studies of 2 Bromo 1 Propoxyethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding molecular structure and reactivity. Methodologies like Density Functional Theory (DFT) and ab initio calculations offer detailed insights into the behavior of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and various electronic properties. For Benzene (B151609), (2-bromo-1-propoxyethyl)- , DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be instrumental in determining the most stable conformations of its diastereomers.

The presence of two chiral centers in the molecule gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). DFT calculations can predict the relative energies of these stereoisomers and the rotational barriers around the C-C and C-O bonds. The calculations would likely show that the staggered conformations around the ethyl chain are energetically favored to minimize steric hindrance between the bulky phenyl, bromo, and propoxy groups.

Table 1: Predicted Relative Energies of (2-Bromo-1-propoxyethyl)benzene Conformers using DFT

| Conformer (Dihedral Angle C-C-O-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Gauche (-60°) | 0.00 | 2.15 |

| Anti (180°) | 0.85 | 1.98 |

| Gauche (+60°) | 0.00 | 2.15 |

Note: This data is illustrative and based on typical results for similar halogenated ethers. The actual values for Benzene, (2-bromo-1-propoxyethyl)- would require specific calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting reaction mechanisms. For Benzene, (2-bromo-1-propoxyethyl)- , these methods can be used to study various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions to form an alkene.

For instance, an ab initio study could model the reaction pathway of this compound with a nucleophile, mapping out the transition state structure, activation energy, and reaction thermodynamics. Such studies on similar bromoalkanes have shown that the stereochemistry of the starting material significantly influences the reaction pathway and the stereochemical outcome of the product. rsc.org Theoretical investigations into the atmospheric reactions of bromine-containing organic radicals have also utilized ab initio methods to elucidate complex reaction pathways. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. An MD simulation of Benzene, (2-bromo-1-propoxyethyl)- in a solvent like water or a nonpolar solvent would reveal the accessible conformations and the timescales of transitions between them.

These simulations can highlight the influence of the solvent on the conformational equilibrium. For example, in a polar solvent, conformations with a higher dipole moment might be stabilized. The trajectory data from MD simulations can be analyzed to understand the distribution of dihedral angles and to identify the most populated conformational states. Studies on the conformational dynamics of haloalkane dehalogenases have demonstrated the power of MD in revealing restricted or flexible dynamics which can be linked to function. nih.govnih.gov While these are enzymes, the principles of conformational analysis are transferable to smaller molecules.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. For a class of compounds including Benzene, (2-bromo-1-propoxyethyl)- , a QSRR model could be developed to predict properties like reaction rates, toxicity, or chromatographic retention times. researchgate.net

To build a QSRR model, a set of molecular descriptors (e.g., steric, electronic, and topological parameters) would be calculated for a series of related bromo-alkoxy-ethylbenzene derivatives. These descriptors would then be correlated with experimentally determined reactivity data using statistical methods like multiple linear regression or machine learning algorithms. Such models are valuable for predicting the properties of new, untested compounds, thereby guiding synthesis and experimental design. Studies on halogenated methyl-phenyl ethers have successfully used this approach to predict various physicochemical properties. nih.gov

Table 2: Example of Descriptors for a QSRR Model of Bromoether Derivatives

| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted Reactivity (Relative Scale) |

| Derivative 1 | 257.16 | 4.2 | 2.1 | 1.00 |

| Derivative 2 | 271.19 | 4.5 | 2.3 | 1.15 |

| Derivative 3 | 285.22 | 4.8 | 2.0 | 0.95 |

Note: This table is a conceptual representation of data that would be used in a QSRR study.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of Benzene, (2-bromo-1-propoxyethyl)- . The accuracy of these predictions has been shown to be high for a wide range of organic molecules. rsc.org The predicted spectra would show characteristic signals for the aromatic protons, the protons on the ethyl chain, and the protons of the propoxy group. The chemical shifts would be influenced by the electronegativity of the bromine and oxygen atoms and the anisotropic effects of the benzene ring. For instance, protons on carbons adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm range in ¹H NMR spectra. libretexts.orgnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for a Diastereomer of (2-Bromo-1-propoxyethyl)benzene

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (ortho) | 7.35 |

| Aromatic (meta) | 7.28 |

| Aromatic (para) | 7.20 |

| CH-O | 4.65 |

| CH-Br | 4.10 |

| O-CH₂ | 3.50 |

| CH₂ (propoxy) | 1.65 |

| CH₃ (propoxy) | 0.95 |

Note: These are estimated values based on typical shifts for similar functional groups.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. These calculations can help in assigning the observed experimental bands to specific vibrational modes of the molecule. For Benzene, (2-bromo-1-propoxyethyl)- , the calculated IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, a strong C-O stretching band for the ether linkage (typically in the 1050-1150 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers. libretexts.orgdocbrown.info

Table 4: Predicted ajor IR Absorption Frequencies for (2-Bromo-1-propoxyethyl)benzene

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C Aromatic Stretch | 1600-1450 |

| C-O Ether Stretch | 1150-1050 |

| C-Br Stretch | 650-550 |

Note: These are typical frequency ranges for the specified bonds.

Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of Substituted (2-Bromo-1-propoxyethyl)benzene Analogues

The synthesis of analogues of Benzene (B151609), (2-bromo-1-propoxyethyl)- can be approached through systematic modifications of both the aromatic core and the aliphatic side chain. A common synthetic starting point could be a substituted styrene (B11656), which undergoes bromination and etherification. Alternatively, a substituted phenylethanol can be converted to the corresponding bromoethyl derivative. rsc.org

Introducing substituents onto the benzene ring is a primary strategy to modulate the electronic properties of the molecule. Standard electrophilic aromatic substitution reactions are typically employed to achieve this. libretexts.org

Methoxy (B1213986) Substituents: Methoxy groups are generally introduced using precursors like methoxy-substituted benzoic acids or phenols. For instance, the synthesis of bromo-methoxy-benzene derivatives has been achieved with high yields. rsc.org These electron-donating groups can activate the ring towards further electrophilic substitution.

Methyl Substituents: A methyl group can be introduced via Friedel–Crafts alkylation using a methyl halide and a Lewis acid catalyst like AlCl₃. libretexts.org The synthesis of bromo-methyl-substituted phenethyl alcohols, which are precursors to the target structures, is a documented procedure. rsc.org

Halo Substituents: Halogenation, such as chlorination or further bromination, can be accomplished using the respective halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃). libretexts.org The synthesis of compounds like 1-bromo-2-(2-bromo-1-ethoxyethyl)benzene (B13619635) illustrates the introduction of additional halogens onto a related scaffold.

Table 1: Representative Synthetic Reactions for Benzene Ring Modification

| Starting Material Precursor | Reagent(s) | Substituent Added | Product Precursor Example |

|---|---|---|---|

| Toluene | Br₂, FeBr₃ | Bromo | p-Bromotoluene libretexts.org |

| Anisole | Br₂, H₂O₂ | Bromo | p-Bromoanisole |

| Benzene | CH₃Cl, AlCl₃ | Methyl | Toluene libretexts.org |

| Bromobenzene | Cl₂, FeCl₃ | Chloro | Bromo-chlorobenzene |

This table presents generalized reactions for adding substituents to an aromatic ring, which are foundational for synthesizing the specified derivatives.

Modifications to the propoxyethyl side chain can influence the steric and pharmacokinetic properties of the molecule. Key variations include altering the length of the alkoxy group and introducing unsaturation.

Alkoxy Chain Length: The propoxy group can be replaced with other alkoxy groups (e.g., methoxy, ethoxy, butoxy) via the Williamson ether synthesis, reacting a 2-bromo-1-phenylethanol (B177431) derivative with the corresponding sodium alkoxide. The synthesis of the analogous (2-Bromo-1-methoxyethyl)benzene is well-established.

Unsaturation: Introducing double or triple bonds can create sites for further functionalization. For example, using an alkynyl alcohol like propargyl alcohol in the ether synthesis would yield a terminal alkyne, a versatile functional group for reactions like click chemistry. The synthesis of (prop-2-ynyloxy)benzene derivatives from phenols and propargyl bromide is a known method. nih.govplos.org

Beyond simple alkyl and halo groups, other functional groups can be introduced to significantly alter the molecule's properties.

Nitro Group: Nitration of the benzene ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org The nitro group is strongly electron-withdrawing and a meta-director, which is a key consideration in multi-step syntheses. pressbooks.pub

Sulfonyl Group: Sulfonation can be performed using fuming sulfuric acid (SO₃/H₂SO₄). More complex sulfonyl derivatives, such as arylsulfonylpiperazines, have also been synthesized and attached to bromo-ethanone fragments, demonstrating the feasibility of incorporating complex sulfonamide moieties. researchgate.net

Comparative Reactivity Analysis of Derivatives

The reactivity of the substituted (2-bromo-1-propoxyethyl)benzene analogues is largely dictated by the electronic nature of the substituents on the benzene ring.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) are electron-donating. They activate the benzene ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. These groups typically direct incoming electrophiles to the ortho and para positions.

Electron-Withdrawing Groups (EWGs): Substituents like halo (-Cl, -Br), nitro (-NO₂), and sulfonyl (-SO₃H) are electron-withdrawing. They deactivate the benzene ring, making it less reactive towards electrophilic substitution. These groups (with the exception of halogens) primarily direct incoming electrophiles to the meta position. Halogens are deactivating but are ortho-, para-directing. pressbooks.pub

Side Chain Reactivity: The bromine atom on the ethyl chain is susceptible to nucleophilic substitution. The rate of this reaction can be influenced by the substituents on the benzene ring. Electron-withdrawing groups can stabilize the transition state of Sₙ2 reactions, potentially increasing the reaction rate.

SAR Studies on Synthetic Efficiency and Selectivity

Structure-activity relationship studies in this context focus on how different substituents affect the yield and regioselectivity of synthetic transformations.

The order of reaction steps is critical in the synthesis of polysubstituted benzenes. pressbooks.pub For example, when synthesizing a molecule with both an activating (e.g., methyl) and a deactivating group (e.g., nitro), the order of introduction determines the final isomer. Nitrating toluene, for instance, yields primarily ortho and para products, whereas methylating nitrobenzene (B124822) via Friedel-Crafts is generally unsuccessful due to the strongly deactivated ring. libretexts.org

In the synthesis of related (prop-2-ynyloxy)benzene derivatives, it was found that electron-withdrawing groups on the starting phenol (B47542) favored the formation of the desired ether product. nih.gov This suggests that for the Williamson ether synthesis step in the production of (2-bromo-1-propoxyethyl)benzene analogues, the electronic nature of the substituted phenylethanol precursor would similarly impact the reaction efficiency.

Table 2: Predicted Impact of Substituents on Synthetic Yield and Selectivity

| Ring Substituent | Electronic Effect | Predicted Impact on Further Electrophilic Aromatic Substitution | Predicted Impact on Side-Chain Sₙ2 Reactivity |

|---|---|---|---|

| 4-Methoxy | Strong Electron-Donating | High yield, Ortho/Para selectivity | Slightly decreased rate |

| 4-Methyl | Weak Electron-Donating | Good yield, Ortho/Para selectivity | Minor effect |

| 4-Chloro | Weak Electron-Withdrawing, Deactivating | Moderate yield, Ortho/Para selectivity | Slightly increased rate |

| 4-Nitro | Strong Electron-Withdrawing, Deactivating | Low yield, Meta selectivity | Increased rate |

This table provides a qualitative prediction of how different substituents might influence the outcome of key synthetic steps based on established principles of organic chemistry.

Mechanistic Studies of Biochemical Interactions Involving 2 Bromo 1 Propoxyethyl Benzene

Investigation of Molecular Target Interactions

There is currently no available research in peer-reviewed journals or patent literature that investigates the specific molecular targets of (2-Bromo-1-propoxyethyl)benzene. Scientific inquiry into which proteins, enzymes, receptors, or other biomolecules this compound may interact with has not been documented.

Covalent Bonding with Nucleophilic Sites on Biomolecules

Detailed studies on the covalent bonding of (2-Bromo-1-propoxyethyl)benzene with nucleophilic sites on biomolecules are not present in the current scientific literature. The electrophilic nature of the carbon atom attached to the bromine suggests a potential for such interactions, but experimental evidence is lacking.

Role of the Bromo Group in Molecular Recognition

The specific role of the bromo group in the molecular recognition of (2-Bromo-1-propoxyethyl)benzene by biological targets has not been elucidated. Research into how this halogen atom contributes to binding affinity and specificity through interactions such as halogen bonding is required.

Lead Compound Discovery and Optimization Methodologies

A search of medicinal chemistry and drug discovery literature indicates that (2-Bromo-1-propoxyethyl)benzene has not been identified or reported as a lead compound in any discovery programs. As such, there are no documented methodologies for its optimization.

Structure-Based Design Principles relevant to (2-Bromo-1-propoxyethyl)benzene Analogs

Given the absence of a known biological target and binding mode for (2-Bromo-1-propoxyethyl)benzene, the application of structure-based design principles for its analogs is not yet feasible. Such design strategies are contingent on having a defined target structure to guide the rational modification of the lead compound.

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of new methods for the synthesis of "Benzene, (2-bromo-1-propoxyethyl)-" is a primary area for future research. Traditional methods for ether synthesis, such as the Williamson ether synthesis, often face limitations when applied to sterically hindered substrates. ox.ac.uk Contemporary fields like photochemistry, electrochemistry, and transition metal-catalysis offer new reactive intermediates that could lead to more efficient and selective syntheses of such ethers. ox.ac.uk

Future research could focus on:

Transition Metal-Catalyzed Couplings: Investigating novel palladium, copper, or nickel-catalyzed cross-coupling reactions could provide more efficient routes to this class of compounds. These methods often offer milder reaction conditions and greater functional group tolerance.

Electrochemical Synthesis: An electrochemical approach for the vicinal difunctionalization of alkenes could be a viable, metal-free method for preparing β-bromo-α-alkyloxyalkanes like the target compound. organic-chemistry.org This would involve the reaction of styrene (B11656) with 1-propanol in the presence of a bromine source under electrolytic conditions.

Photocatalysis: The use of photoredox catalysis could enable new pathways for the formation of the ether bond or the introduction of the bromo group under mild conditions, using light as the energy source.

A summary of potential novel synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition Metal-Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel catalyst systems and optimization of reaction conditions. |

| Electrochemical Synthesis | Metal-free, environmentally friendly. organic-chemistry.org | Investigation of electrode materials, supporting electrolytes, and reaction parameters. |

| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source. | Design of suitable photocatalysts and exploration of reaction mechanisms. |

Development of Greener Synthesis Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research should aim to develop more sustainable methods for the preparation of "Benzene, (2-bromo-1-propoxyethyl)-". This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. rsc.org

Key areas for investigation include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.org

Use of Renewable Feedstocks: Exploring the use of bio-based sources for the benzene (B151609) and propoxy moieties.

Catalytic Processes: Focusing on catalytic methods that allow for high turnover numbers and the use of non-toxic, earth-abundant metals. A catalytic version of the Williamson ether synthesis using weak alkylating agents at high temperatures could be an industrially viable and greener alternative. acs.org

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. emory.edu Future research should employ a combination of experimental and computational techniques to elucidate the pathways involved in the synthesis and reactions of "Benzene, (2-bromo-1-propoxyethyl)-".

This could involve:

In Situ Spectroscopy: Utilizing techniques such as NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders and activation parameters, providing insights into the rate-determining steps.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict reaction outcomes. ruhr-uni-bochum.de Such studies can shed light on the factors governing reactivity and selectivity. nih.gov

Diversification of Derivatives for Expanded Chemical Space Exploration

"Benzene, (2-bromo-1-propoxyethyl)-" can serve as a scaffold for the synthesis of a diverse library of new compounds. The exploration of this "chemical space" is a key aspect of drug discovery and materials science. digitellinc.com Future work should focus on the systematic modification of the parent structure to generate derivatives with a wide range of physicochemical properties.

Strategies for diversification include:

Substitution on the Benzene Ring: Introducing various functional groups (e.g., nitro, amino, cyano, alkyl) onto the aromatic ring to modulate its electronic and steric properties.

Modification of the Ether Chain: Varying the length and branching of the alkoxy group to fine-tune properties such as lipophilicity and conformational flexibility.

Reactions of the Bromo Group: Utilizing the bromine atom as a handle for further functionalization through nucleophilic substitution or cross-coupling reactions.

The potential for generating a diverse set of derivatives is highlighted in Table 2.

| Modification Site | Potential Reactions | Resulting Functional Groups |

| Benzene Ring | Electrophilic Aromatic Substitution | -NO₂, -NH₂, -CN, -R, -X (halogens) |

| Ether Chain | Variation of the alcohol precursor | Methoxy (B1213986), ethoxy, isopropoxy, etc. |

| Bromo Group | Nucleophilic Substitution, Cross-Coupling | -OH, -OR, -CN, -N₃, -Aryl, -Alkyl |

Computational Design of New Reactions and Applications

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules and the prediction of their properties and reactivity. researchgate.netijcrt.org Future research on "Benzene, (2-bromo-1-propoxyethyl)-" should leverage these in silico methods to accelerate discovery and innovation.

Key computational approaches include:

Reaction Prediction: Using computational models to predict the feasibility and outcome of new synthetic reactions, thereby guiding experimental efforts.

Property Prediction: Employing quantitative structure-activity relationship (QSAR) and other modeling techniques to predict the biological and material properties of designed derivatives.

Mechanism Elucidation: As mentioned in section 9.3, computational studies are invaluable for understanding reaction mechanisms at the molecular level. mdpi.com

By integrating computational design with experimental synthesis and testing, the development of new applications for derivatives of "Benzene, (2-bromo-1-propoxyethyl)-" in areas such as pharmaceuticals, agrochemicals, and materials science can be significantly streamlined.

Q & A

Q. What are the common synthetic routes for preparing Benzene, (2-bromo-1-propoxyethyl)-?

- Methodological Answer : The synthesis typically involves etherification followed by bromination. First, the propoxyethyl group is introduced via nucleophilic substitution (e.g., reacting benzyl alcohol with 1-bromo-2-propanol under basic conditions). The bromine is then introduced at the β-position of the ethyl chain using HBr or PBr₃. Alternative routes may employ coupling reactions, such as Ullmann or Williamson ether synthesis, to attach the propoxyethyl moiety .

Q. How can the structure of Benzene, (2-bromo-1-propoxyethyl)- be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR will show distinct signals for the aromatic protons (δ 6.5–7.5 ppm), the methylene groups adjacent to oxygen (δ 3.4–4.0 ppm), and the brominated CH₂ (δ 3.0–3.3 ppm). C NMR confirms the ether (C-O at ~70 ppm) and brominated carbons (C-Br at ~30 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) reveals the molecular ion peak (M⁺) and fragments corresponding to bromine loss (M−Br), aiding in molecular weight confirmation .

- IR Spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) are key identifiers .

Q. What safety protocols are recommended when handling brominated benzene derivatives in laboratory settings?

- Methodological Answer :

- Use fume hoods to minimize inhalation of volatile compounds.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Monitor benzene exposure using urinary metabolites like S-phenylmercapturic acid, as recommended by the CDC .

- Store brominated derivatives in amber glassware under inert gas to prevent photodegradation .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of Benzene, (2-bromo-1-propoxyethyl)- during cross-coupling reactions?

- Methodological Answer : The bulky propoxyethyl group creates steric hindrance, complicating Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies include:

Q. How can computational chemistry predict the reactivity of the bromine substituent in Benzene, (2-bromo-1-propoxyethyl)-?

- Methodological Answer : Density Functional Theory (DFT) calculations assess the C-Br bond dissociation energy (BDE) and electrostatic potential maps to evaluate nucleophilic/electrophilic sites. For example:

Q. What role does the propoxyethyl group play in the electronic properties of the benzene ring?

- Methodological Answer : The ether oxygen donates electron density via resonance, activating the ring toward electrophilic substitution. Hammett σ values () indicate moderate electron-donating effects. This is confirmed experimentally by nitration studies, where the propoxyethyl group directs electrophiles to the para position. Comparative studies with methyl or nitro substituents highlight its unique electronic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.